molecular formula C10H9N3O2 B2688894 1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid CAS No. 1368952-41-3

1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2688894
CAS No.: 1368952-41-3
M. Wt: 203.201
InChI Key: DOABLSXWJCSOCB-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a pyridin-2-ylmethyl group and a carboxylic acid moiety at the 4-position. This structure combines the aromaticity and hydrogen-bonding capabilities of pyridine and imidazole rings with the acidic properties of the carboxylic acid group.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-3-1-2-4-11-8/h1-4,6-7H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOABLSXWJCSOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Oxidation and Reduction

The compound participates in redox reactions targeting its heterocyclic cores:

  • Oxidation :

    • Treatment with KMnO₄ or H₂O₂ oxidizes the pyridine ring to form N-oxide derivatives , enhancing solubility and coordination properties .

    • Selective oxidation of the imidazole ring remains challenging due to competing side reactions.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to imidazoline , altering its aromaticity and biological activity .

Substitution Reactions

The carboxylic acid group facilitates nucleophilic substitution:

SubstrateReagentProductApplication
Acid chloride (SOCl₂)AminesAmide derivativesEnzyme inhibitors
Ester (MeOH/H⁺)HydrazineCarbohydrazidesAntiviral agents

For example, conversion to carbohydrazides (via hydrazine monohydrate) significantly improves binding affinity to HIV-1 integrase .

Cyclization and Annulation

The compound serves as a precursor in cycloaddition reactions:

  • Copper-catalyzed [3+2] annulation with diaryliodonium salts yields aryl-imidazolium salts , useful in catalysis .

  • Gold-catalyzed formal [3+2] cycloaddition with ynamides produces 4-aminoimidazoles with 100% atom economy .

Comparative Reactivity

Key differences from structural analogs:

CompoundStructural FeatureReactivity Distinction
1-(Pyridin-4-ylmethyl)-1H-imidazole-5-carboxylic acidCarboxylic acid at C5Higher propensity for decarboxylation
1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acidPyridine at C3Reduced steric hindrance in substitution

Mechanistic Insights

Computational studies reveal that the 2-hydroxyaryl group in related compounds directs regioselectivity via hydrogen-bond-assisted transition states . While not directly studied for this compound, analogous mechanisms likely govern its reactivity.

Scientific Research Applications

Antiviral Properties

One of the most significant applications of 1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid is in the field of antiviral research, particularly against HIV. Recent studies have demonstrated that derivatives of this compound exhibit substantial inhibitory activity against HIV-1 integrase (IN), specifically disrupting the interaction between IN and LEDGF/p75, a cellular cofactor essential for viral replication .

In an AlphaScreen™ assay, several derivatives showed over 50% inhibition at a concentration of 100 µM, indicating their potential as lead compounds for further development into antiviral drugs. Notably, some compounds achieved inhibition rates close to existing reference inhibitors, suggesting that they could serve as promising candidates for therapeutic intervention against HIV .

Other Biological Activities

In addition to antiviral properties, compounds related to this compound have also been evaluated for other biological activities. For instance, their effects on various cellular pathways have been explored, including potential anti-cancer properties and modulation of enzyme activities involved in critical metabolic processes .

Case Studies

Several case studies have been documented to illustrate the efficacy and potential applications of this compound:

Study Objective Findings
Study AEvaluate antiviral activity against HIVIdentified multiple derivatives with >50% inhibition of IN-LEDGF/p75 interaction
Study BAssess cytotoxicity and selectivityCompounds exhibited moderate cytotoxicity with CC50 values >200 µM
Study CInvestigate binding affinity to HIV integraseCompounds showed selective binding to LEDGF/p75-binding pocket

These studies collectively highlight the compound's promise as a scaffold for developing new antiviral agents and potentially other therapeutic modalities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and biological properties of imidazole-4-carboxylic acid derivatives are highly dependent on substituent variations. Key comparisons include:

2.1.1. Pyridine-Based Derivatives
  • 1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid (): Substitution at the pyridine’s 4-position introduces steric and electronic differences compared to the pyridin-2-ylmethyl group.
  • 1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid (): A methyl group at the pyridine’s 6-position enhances lipophilicity (higher log P) compared to the unsubstituted pyridin-2-ylmethyl group, which could improve membrane permeability .
2.1.2. Phenyl and Halogenated Derivatives
  • 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid (): The electron-withdrawing chlorine atom increases acidity (lower pKa) and log P compared to non-halogenated analogues. For example, its pKa is estimated to be ~3.5 (cf. 1-methylimidazole-2-carboxylic acid: pKa 3.1) .
  • 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid (): Fluorine’s electronegativity further lowers pKa (predicted ~3.3) and enhances metabolic stability compared to chlorine derivatives .
2.1.3. Pyrimidine and Bipyridine Derivatives
  • This may enhance binding to metal ions or polar protein residues compared to pyridine-based analogues .
  • 1-(2,2'-Bipyridin-5-yl)methyl derivatives (): Bipyridine groups enable chelation of metal ions, making these compounds relevant in catalysis or radiopharmaceuticals. However, increased molecular weight (e.g., 294.31 g/mol for 1-(2-ethyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid) may reduce solubility .

Physicochemical Properties

Data from and related studies highlight key trends:

Compound pKa log P Molecular Weight (g/mol) Key Substituent
1-Methyl-1H-imidazole-2-carboxylic acid 3.1 -0.2 140.14 Methyl at N1
1-Methyl-1H-pyrazole-4-carboxylic acid 4.8 0.5 140.14 Pyrazole ring
1-(4-Chlorophenyl)-1H-imidazole-4-carboxy ~3.5* 1.2* 222.63 4-Chlorophenyl at N1
CV-11974 (Benzimidazole analogue) N/A 2.8† 518.57 Tetrazole, ethoxy groups

*Estimated based on halogen effects ; †Experimental log P from angiotensin II antagonist studies .

  • Acidity (pKa) : Electron-withdrawing groups (e.g., halogens, pyridine) lower pKa, enhancing solubility in physiological pH ranges.

Biological Activity

1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that incorporates both pyridine and imidazole rings, making it a subject of interest in medicinal chemistry. Its unique structure allows for various biological activities, including potential therapeutic applications as an enzyme inhibitor and receptor modulator.

The compound has the chemical formula C10H9N3O2C_{10}H_{9}N_{3}O_{2} and a molecular weight of approximately 203.20 g/mol. The presence of a carboxylic acid functional group enhances its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor. It is particularly noted for its ability to bind to specific enzymes, modulating their activity by preventing substrate binding. This mechanism is crucial in the development of therapeutic agents targeting various diseases, including cancer and infectious diseases .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of imidazole-4-carboxylic acids exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Study on HIV-1 Integration

A study evaluated the compound's potential as an inhibitor of HIV-1 integrase, revealing that several derivatives exhibited over 50% inhibition of the IN-LEDGF/p75 interaction at concentrations around 100 μM. Notably, some compounds achieved inhibition rates close to 90%, indicating promising anti-HIV activity .

Antibacterial Activity Assessment

In vitro tests conducted on various derivatives showed that modifications to the imidazole ring significantly impacted antibacterial efficacy. For example, compounds with specific substituents demonstrated enhanced activity against E. coli and S. aureus, suggesting structure-activity relationships (SAR) that could guide future drug design .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions with enzyme active sites or receptor binding domains, leading to altered enzymatic activity or receptor modulation.

Comparative Analysis

To better understand the biological potential of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure TypeUnique Features
N-(Pyridin-2-yl)amidesAmide derivativesDifferent functional groups on nitrogen
Imidazo[1,2-a]pyridinesFused ring systemContains fused imidazole and pyridine rings
1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acidIsomerVaries in position of carboxylic group
1-(Pyridin-4-ylmethyl)-1H-imidazoleSimilar structureLacks carboxylic acid functionality

Q & A

Q. What are the common synthetic routes for preparing 1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid, and what methodological considerations are critical for yield optimization?

The synthesis of imidazole derivatives typically involves electrophilic substitution or oxidation reactions. For example, 1-methyl-1H-imidazole-2-carboxylic acid can be synthesized via carbobenzoxy chloride substitution on N-methylimidazole followed by hydrogenation . Similarly, Vilsmeier reactions (using reagents like POCl₃/DMF) have been employed to prepare pyrazole-4-carboxaldehyde, which is oxidized to the corresponding carboxylic acid . For this compound, a plausible route involves alkylation of the imidazole nitrogen with a pyridinylmethyl group, followed by carboxylation at the 4-position. Key considerations include:

  • Protecting group strategies to prevent undesired side reactions.
  • Optimizing reaction temperature and solvent polarity to enhance regioselectivity.
  • Purification via recrystallization or chromatography to isolate the carboxylic acid derivative.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data be interpreted?

  • X-ray crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving crystal structures. SHELXL refines small-molecule structures against high-resolution data, while ORTEP-3 visualizes thermal ellipsoids to assess positional disorder.
  • NMR spectroscopy : ¹H/¹³C NMR can confirm the pyridinylmethyl substitution pattern and carboxylate proton environment. Nuclear Overhauser Effect (NOE) experiments may resolve stereochemical ambiguities in derivatives .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How can researchers determine the physical properties (e.g., solubility, pKa) of this compound for experimental design?

  • Solubility : Test in polar (water, DMSO) and non-polar solvents (dichloromethane). Derivatives like 1-methyl-1H-imidazole-4-carboxylic acid show moderate aqueous solubility due to the carboxylate group .
  • pKa : Potentiometric titration or computational tools (e.g., COSMO-RS) predict acidity. Comparable imidazole-carboxylic acids have pKa values near 4–5 for the carboxyl group and 6–7 for the imidazole NH .

Q. What are the common derivatives or analogs of this compound, and how do their structural modifications impact reactivity?

  • Derivatives : Substitutions at the pyridinyl or imidazole positions (e.g., fluorophenyl, cyclopropyl) alter electronic properties and binding affinity. For example, 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid is a bioactive analog used in antimicrobial studies .
  • Impact : Electron-withdrawing groups (e.g., -CF₃) increase acidity, while alkyl chains enhance lipophilicity .

Q. What are the recommended handling and storage protocols for this compound based on available safety data?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (similar to Safety Data Sheets for related imidazoles) .
  • Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to strong oxidizers or moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data (e.g., missing acute toxicity values) for risk assessment in biological studies?

  • Alternatives : Use computational models (e.g., QSAR) to predict toxicity based on structural analogs like 1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid .
  • In vitro assays : Conduct cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to infer safe working concentrations .

Q. What strategies are effective for designing coordination polymers or metal-organic frameworks (MOFs) using this compound as a ligand?

  • Coordination sites : The carboxylate and pyridinyl groups act as bifunctional ligands. Prior studies with 1H-imidazole-4,5-dicarboxylic acid show bridging modes with transition metals (e.g., Cu²⁺, Zn²⁺) .
  • Synthesis : Solvothermal reactions in DMF/water mixtures (120°C, 24 hrs) promote framework formation. Characterize porosity via BET surface area analysis .

Q. How should researchers design antimicrobial activity assays for this compound, and what controls are necessary?

  • Assay design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
  • Controls : Include reference antibiotics (e.g., ampicillin) and solvent-only controls. Validate results with triplicate experiments and statistical analysis (p < 0.05).

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes)?

  • Docking studies : Use AutoDock Vina to simulate binding to histamine receptors or microbial enzymes. Compare with known ligands (e.g., dual H1/H4 receptor antagonists) .
  • MD simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns trajectories.

Q. How can solubility challenges in aqueous or lipid-based systems be addressed for in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions. Derivatives like 1-(2-Cyclopropylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid show improved solubility via hydrophilic substituents .
  • Prodrugs : Synthesize ester prodrugs (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .

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